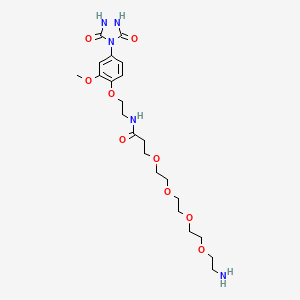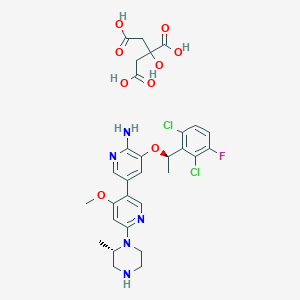
Bentazone-13C10,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bentazone-13C10,15N is a stable isotope-labeled version of Bentazone, a post-emergence herbicide. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes. Bentazone is widely used for the selective control of broadleaf weeds and sedges in crops such as beans, rice, corn, peanuts, and mint. It functions by interfering with the photosynthesis process in susceptible plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bentazone-13C10,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Bentazone molecule. The general synthetic route includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Cyclization: The amine undergoes cyclization to form the thiadiazine ring.
Isotope Labeling: Carbon-13 and nitrogen-15 isotopes are introduced during the synthesis to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of isotopes and the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bentazone-13C10,15N undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under different pH conditions, leading to the formation of degradation products.
Photolysis: Exposure to light, especially under mercury or xenon lamps, results in photodecomposition.
Oxidation: The compound can undergo oxidation reactions, forming hydroxylated products.
Common Reagents and Conditions:
Hydrolysis: Conducted in buffer solutions at different pH levels (4.0, 7.0, and 9.0) and temperatures (15°C, 25°C, 35°C, and 45°C).
Photolysis: Performed under mercury or xenon light irradiation in the presence of solvents like methanol and ethyl acetate.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: N-methyl Bentazone and hydroxylated Bentazone derivatives.
Photolysis: Similar hydroxylated products and other degradation compounds
Applications De Recherche Scientifique
Bentazone-13C10,15N has several scientific research applications:
Environmental Studies: Used to study the environmental fate and degradation pathways of Bentazone in soil and water.
Pharmacokinetics: Employed as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bentazone.
Agricultural Research: Helps in understanding the herbicidal activity and selectivity of Bentazone in different crops.
Analytical Chemistry: Utilized in the development and validation of analytical methods for detecting Bentazone residues in various matrices .
Mécanisme D'action
Bentazone-13C10,15N exerts its herbicidal effects by interfering with the photosynthesis process in plants. It specifically inhibits photosystem II (PSII) by competing with plastoquinone for the QB binding site. This inhibition disrupts electron transport, leading to the generation of oxidative stress and ultimately causing the death of susceptible plants .
Comparaison Avec Des Composés Similaires
Bentazone: The non-labeled version of Bentazone.
Chloridazon: Another herbicide used for controlling broadleaf weeds.
Terbuthylazine: A herbicide used for controlling weeds in various crops.
Comparison: Bentazone-13C10,15N is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Unlike its non-labeled counterpart, this compound allows for precise tracking and quantification in environmental and pharmacokinetic studies. Chloridazon and Terbuthylazine, while similar in their herbicidal activity, do not possess the same isotope labeling, limiting their use in certain research applications .
Propriétés
Formule moléculaire |
C10H12N2O3S |
|---|---|
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
2,2-dioxo-3-(1,2,3-13C3)propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 |
Clé InChI |
ZOMSMJKLGFBRBS-ODZTYCMJSA-N |
SMILES isomérique |
[13CH3][13CH]([13CH3])N1[13C](=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[15NH]S1(=O)=O |
SMILES canonique |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)

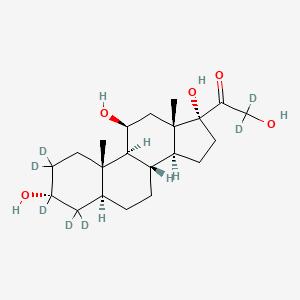
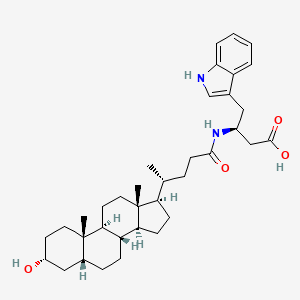
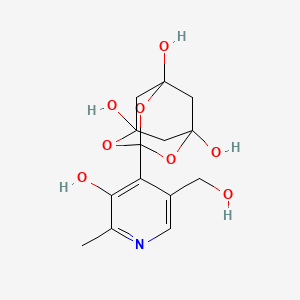
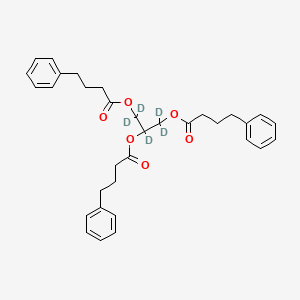
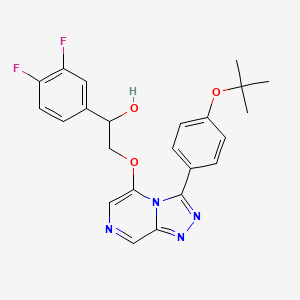
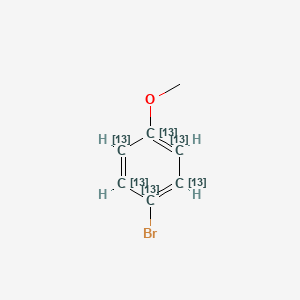
![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)

